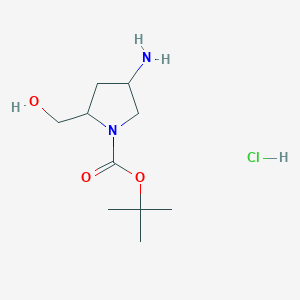
Magnesium maleate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium maleate dihydrate is an inorganic compound with the chemical formula C4H8MgO5. It is a salt formed by the combination of magnesium and maleic acid. This compound is known for its high solubility in water and its application in various fields, including dietary supplements and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium maleate dihydrate is typically synthesized by reacting maleic acid with magnesium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Maleic Acid+Magnesium Hydroxide→Magnesium Maleate Dihydrate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where maleic acid and magnesium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated and stirred to promote the formation of the compound. The product is subsequently filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium maleate dihydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to form magnesium metal.
Substitution: It can participate in substitution reactions where the maleate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium metal and water.
Substitution: Various magnesium salts depending on the substituting anion.
Scientific Research Applications
Magnesium maleate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.
Biology: It plays a role in studies related to magnesium’s biological functions and its impact on cellular processes.
Mechanism of Action
Magnesium maleate dihydrate exerts its effects primarily through the release of magnesium ions, which are essential for numerous physiological processes. Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, DNA synthesis, and muscle contraction. The maleate ion also contributes to the compound’s overall bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Magnesium citrate: Known for its high solubility and use in dietary supplements.
Magnesium oxide: Commonly used as an antacid and laxative.
Magnesium sulfate: Used in medical treatments for eclampsia and as a laxative.
Uniqueness
Magnesium maleate dihydrate is unique due to its combination of magnesium and maleic acid, which enhances its bioavailability and reduces gastrointestinal side effects compared to other magnesium compounds. This makes it particularly suitable for use in dietary supplements and medical applications .
Properties
Molecular Formula |
C4H6MgO6 |
|---|---|
Molecular Weight |
174.39 g/mol |
IUPAC Name |
magnesium;(Z)-but-2-enedioate;dihydrate |
InChI |
InChI=1S/C4H4O4.Mg.2H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;2*1H2/q;+2;;/p-2/b2-1-;;; |
InChI Key |
MKXRFLITSCHULZ-GRHBHMESSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Mg+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


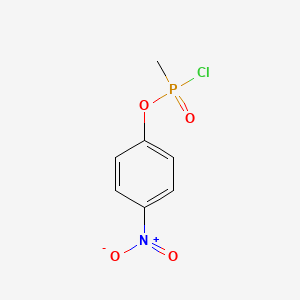


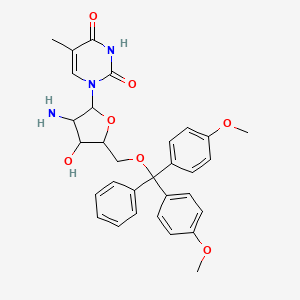
![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)


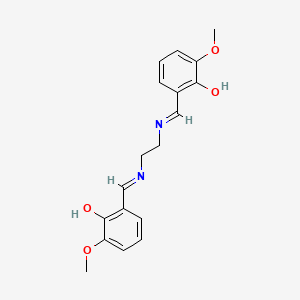
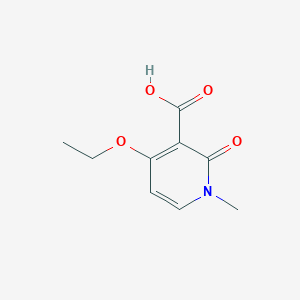


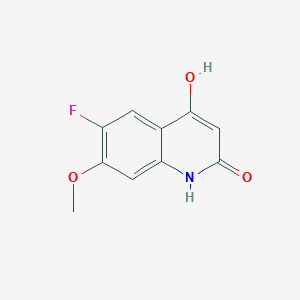
![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)
